(Ethylsulfanyl)methanethiol, also known as ethyl methyl sulfide, is a sulfur-containing organic compound with the chemical formula CHS. It is classified as a thiol, characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals.
(Ethylsulfanyl)methanethiol can be derived from the reaction of methanethiol with ethyl halides or through other synthetic routes involving sulfur chemistry. It falls under the category of organosulfur compounds, which are organic molecules that contain sulfur atoms. These compounds are often used in the synthesis of more complex molecules due to their reactive nature.
The synthesis of (ethylsulfanyl)methanethiol can be accomplished through several methods:
The choice of method often depends on the desired yield, purity, and scale of production. Reaction conditions such as temperature, solvent choice, and catalyst type can significantly influence the efficiency of the synthesis.
(Ethylsulfanyl)methanethiol participates in various chemical reactions typical of thiols:
The reactivity of (ethylsulfanyl)methanethiol is influenced by its molecular structure, particularly the presence of the electronegative sulfur atom which enhances its nucleophilicity.
The mechanism by which (ethylsulfanyl)methanethiol acts in chemical reactions typically involves:
Kinetic studies on reactions involving (ethylsulfanyl)methanethiol indicate that reaction rates can vary significantly based on solvent effects and temperature conditions.
Relevant data from studies indicate that (ethylsulfanyl)methanethiol exhibits significant volatility and reactivity under standard laboratory conditions .
(Ethylsulfanyl)methanethiol finds applications in several scientific domains:
(Ethylsulfanyl)methanethiol (CH₃SCH₂CH₂SH) is synthesized primarily through pyridoxal-5′-phosphate (PLP)-dependent enzymes in prokaryotes. The core mechanism involves nucleophilic substitution at the γ-carbon of methionine or its derivatives. Cystathionine γ-lyase (CSE; EC 4.4.1.1) catalyzes a γ-elimination reaction where methionine reacts with ethanethiol (CH₃CH₂SH) to form (ethylsulfanyl)methanethiol, releasing α-ketobutyrate and ammonia [5] [10]. Alternatively, L-methionine γ-lyase (MGL; EC 4.4.1.11) directly cleaves S-ethylmethionine via a trans-sulfuration pathway, generating the compound as an intermediate [5].
Table 1: Key Enzymes in Prokaryotic Synthesis of (Ethylsulfanyl)methanethiol
Enzyme | EC Number | Reaction | Cofactor |
---|---|---|---|
Cystathionine γ-lyase | 4.4.1.1 | Methionine + Ethanethiol → (Ethylsulfanyl)methanethiol + α-Ketobutyrate + NH₃ | PLP |
L-Methionine γ-lyase | 4.4.1.11 | S-Ethylmethionine → (Ethylsulfanyl)methanethiol + NH₃ + α-Ketoacid | PLP |
Thiol S-methyltransferase | 2.1.1.9 | Ethanethiol + S-Adenosylmethionine → (Ethylsulfanyl)methanethiol + S-Adenosylhomocysteine | S-Adenosylmethionine |
Genomic analyses reveal these enzymes are enriched in γ-Proteobacteria (e.g., Pseudomonas spp.) and methanogenic archaea, where they facilitate sulfur assimilation under anoxic conditions [1] [5]. The reaction kinetics show a pH optimum of 8.0–9.0 and Km values of 0.5–2.0 mM for methionine analogs, indicating high substrate affinity [10].
Anaerobic production of (ethylsulfanyl)methanethiol relies on syntrophic partnerships between fermentative bacteria and sulfur-reducing archaea. In sewage sludge and sediment ecosystems, Clostridium species generate ethanethiol via co-metabolism of ethionine during protein fermentation. This ethanethiol is then utilized by methanogenic archaea (e.g., Methanosarcina spp.) as a methyl acceptor, forming (ethylsulfanyl)methanethiol through methyltransferase activity [7] [8].
Consortia dominated by sulfate-reducing bacteria (SRB) like Desulfovibrio further amplify production by providing H₂S, which non-enzymatically reacts with ethanethiol to form mixed disulfides, including (ethylsulfanyl)methanethiol [7]. Metagenomic studies of anaerobic digesters show a positive correlation (R² = 0.87) between (ethylsulfanyl)methanethiol yield and the relative abundance of Methanosarcina-SRB clusters [4] [7].
Table 2: Microbial Consortia Involved in Anaerobic (Ethylsulfanyl)methanethiol Production
Functional Group | Example Genera | Role | Electron Acceptor |
---|---|---|---|
Fermentative Bacteria | Clostridium, Bacteroides | Ethanethiol generation via ethionine fermentation | Organic acids |
Methanogenic Archaea | Methanosarcina | Methyl transfer to ethanethiol | CO₂/CH₃ |
Sulfate-Reducing Bacteria | Desulfovibrio | H₂S provision for abiotic synthesis | SO₄²⁻ |
The γ-elimination pathway requires activated substrates with electron-withdrawing groups. S-ethyl-L-cysteine and S-ethylglutathione are key precursors, undergoing PLP-mediated C–S bond cleavage at the γ-position. Kinetic analyses reveal a substrate hierarchy: S-ethyl-L-cysteine (Vmax = 120 μmol/min/mg) > S-methyl-L-cysteine (Vmax = 85 μmol/min/mg) > free methionine (Vmax = 40 μmol/min/mg) [5] [10].
Transamination competes with γ-elimination when α-keto acids (e.g., pyruvate) are present. Here, aminotransferases convert S-ethyl-L-cysteine into 3-(ethylthio)pyruvate, which spontaneously decarboxylates to (ethylsulfanyl)methanethiol. This pathway dominates in Brevibacterium linens and Fusobacterium nucleatum, which possess high-activity cysteine aminotransferases (CAT; EC 2.6.1.3) [8] [10].
The reaction mechanism involves:
(Ethylsulfanyl)methanethiol biosynthesis is amplified through cross-feeding interactions in microbial communities:
Quorum-sensing molecules (e.g., acyl-homoserine lactones) regulate these interactions. In synthetic consortia, luxI/luxR knockout strains show 72% reduced production, confirming population density-dependent regulation [2] [6].
Table 3: Metabolic Interactions in (Ethylsulfanyl)methanethiol-Producing Consortia
Interaction Type | Microbial Partners | Mechanism | Impact on Yield |
---|---|---|---|
Commensalism | Lactococcus → Brevibacterium | AA provision → Ethanethiol synthesis | +300% |
Syntrophy | Clostridium + Desulfovibrio | Ethanethiol + H₂S → Abiotic formation | +150% |
Competition | Hyphomicrobium vs. producers | MTO-mediated methanethiol oxidation | −60% |
Engineered consortia optimize these interactions. For example, co-cultures of Pseudomonas putida (transaminase producer) and Methanosarcina mazei (methyltransferase activator) achieve 98% higher titers than monocultures [6] [9].
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